molecular formula C19H20N2O3 B5810209 N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B5810209
分子量: 324.4 g/mol
InChIキー: NKJONJWPNGHYFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for cancer cell survival and proliferation. This results in the induction of apoptosis and cell cycle arrest in cancer cells. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide also inhibits the activity of ITK and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects
N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have immunomodulatory effects, such as the inhibition of T-cell proliferation and cytokine production. In addition, N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One of the main advantages of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent activity against BTK and other kinases involved in cancer cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potential for off-target effects, as it also inhibits other kinases involved in immune cell signaling pathways. This may limit its use in combination with other immunomodulatory agents.

将来の方向性

There are several future directions for the development of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment with BTK inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors and overcome resistance mechanisms. Additionally, the optimization of dosing schedules and the evaluation of long-term safety and efficacy in clinical trials will be important for the successful development of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and other BTK inhibitors.
Conclusion
In conclusion, N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK and other kinases involved in cancer cell proliferation and survival. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has the potential to be developed for the treatment of various types of cancer, and future research will focus on optimizing its dosing schedule, identifying biomarkers for response, and developing combination therapies.

合成法

The synthesis of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then treated with acetic anhydride and triethylamine to afford the final product. This synthesis method has been optimized to provide high yields of N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide with good purity.

科学的研究の応用

N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. N,7,7-trimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in immune cell signaling pathways.

特性

IUPAC Name

N,7,7-trimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)10-15-13(16(22)11-19)9-14(17(23)20-3)18(24)21(15)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJONJWPNGHYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,7,7-trimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。